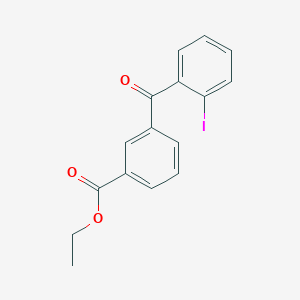

3-Ethoxycarbonyl-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 3-(2-iodobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13IO3 . It has gained significant attention and importance in several fields of research and industry.

Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonyl-2’-iodobenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The molecular weight of this compound is 380.18 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethoxycarbonyl-2’-iodobenzophenone are not available, it’s likely that this compound would participate in typical organic reactions. For instance, the presence of the carbonyl group could make it a participant in condensation reactions, such as the Knoevenagel condensation .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis of Derivatives for Chemical Analysis : 3-Ethoxycarbonyl-2'-iodobenzophenone is used in the synthesis of various derivatives. For example, it assists in the production of 7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes, contributing to the understanding of the structures of these compounds through chemical and spectral methods (Kharizomenova et al., 1984).

Catalytic and Chemical Reactions

- Role in Carboxylation Reactions : The compound plays a role in carboxylation reactions, particularly in the synthesis of hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications, including the development of pharmaceuticals like salicylic acid and p-aminosalicylic acid (Suerbaev et al., 2015).

Pharmaceutical Research

- Intermediate in Pharmaceutical Synthesis : It serves as an intermediate in synthesizing various pharmacologically relevant compounds, such as hexahydroindeno[1,2-d]azepine, which is crucial in developing new medicinal drugs (Kimura & Morosawa, 1979).

Biotechnological Applications

- Biotechnological Research : Studies have shown its derivatives, such as trans-sphagnum acid ethyl ester, are isolated from natural sources like Sphagnum magellanicum, indicating its potential in biotechnological research and applications (Rasmussen et al., 1995).

Materials Science

- Nanofiber Modification : In the field of materials science, derivatives of this compound are used for the modification of vapor-grown carbon nanofibers, illustrating its utility in enhancing material properties for various applications (Baek et al., 2004).

Chemical and Molecular Biology

- Synthesis of Oligodeoxyribonucleotide : The compound is involved in the synthesis of oligodeoxyribonucleotide, showing its importance in molecular biology and genetic research (Mishra & Misra, 1986).

Environmental Science

- Study of Environmental Pollutants : Research on derivatives of this compound, such as benzophenone-3, is critical for understanding the impact of environmental pollutants, particularly in water samples (Negreira et al., 2009).

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that its targets could be enzymes or proteins involved in these biochemical pathways.

Mode of Action

3-Ethoxycarbonyl-2’-iodobenzophenone is involved in a chemoselective [3 + 2] annulation reaction with 2-aryl-3-ethoxycarbonyl-pyrroline-4,5-dione . This reaction involves copper-mediated N–O bond cleavage followed by the formation of carbon–carbon and carbon–nitrogen bonds

Biochemical Pathways

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that it may affect pathways related to these structures.

Result of Action

It is known that this compound is used in the synthesis of pyrrolo[2,3-b]pyrrole frameworks , suggesting that it may have effects related to these structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxycarbonyl-2’-iodobenzophenone . .

Analyse Biochimique

Biochemical Properties

3-Ethoxycarbonyl-2’-iodobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-Ethoxycarbonyl-2’-iodobenzophenone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Ethoxycarbonyl-2’-iodobenzophenone can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Ethoxycarbonyl-2’-iodobenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction prevents the phosphorylation of target proteins, thereby modulating various cellular processes. Additionally, 3-Ethoxycarbonyl-2’-iodobenzophenone can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethoxycarbonyl-2’-iodobenzophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethoxycarbonyl-2’-iodobenzophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 3-Ethoxycarbonyl-2’-iodobenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Ethoxycarbonyl-2’-iodobenzophenone can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

3-Ethoxycarbonyl-2’-iodobenzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the concentrations of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of 3-Ethoxycarbonyl-2’-iodobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed that 3-Ethoxycarbonyl-2’-iodobenzophenone can be transported into cells via organic anion transporters, leading to its accumulation in the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of 3-Ethoxycarbonyl-2’-iodobenzophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 3-Ethoxycarbonyl-2’-iodobenzophenone can be found in the nucleus, where it can interact with nuclear proteins and affect gene expression .

Propriétés

IUPAC Name |

ethyl 3-(2-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUIPZYODDWZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641526 |

Source

|

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-35-8 |

Source

|

| Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323881.png)

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)